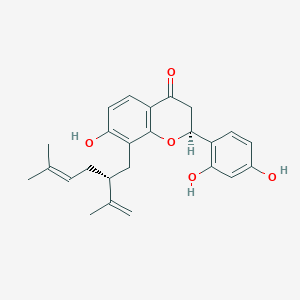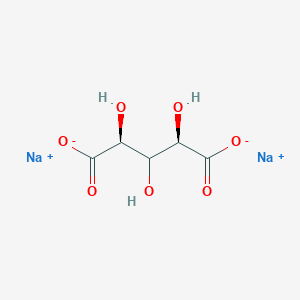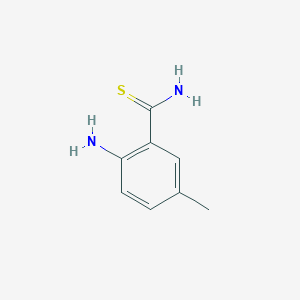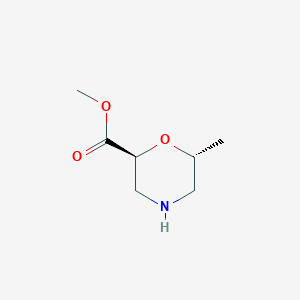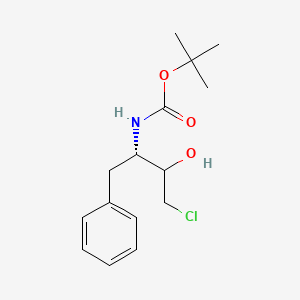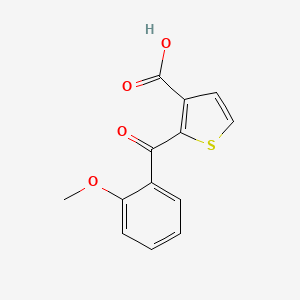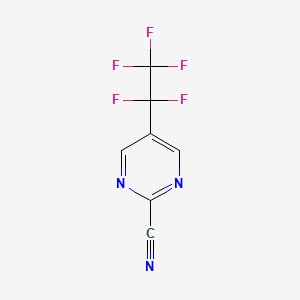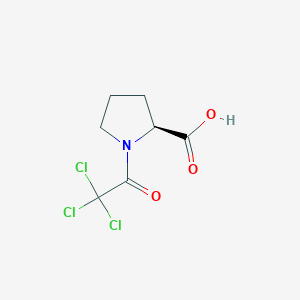
2-(4-(3-(4-(2,4-dimethoxybenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl)phenoxy)-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(3-(4-(2,4-dimethoxybenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl)phenoxy)-2-methylpropanoic acid is a complex organic compound with a unique structure that includes a triazole ring, a dimethoxybenzyl group, and a phenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-(4-(2,4-dimethoxybenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl)phenoxy)-2-methylpropanoic acid typically involves multiple steps. One common approach starts with the preparation of the 2,4-dimethoxybenzyl group, which can be synthesized by the reduction of 2,4-dimethoxybenzonitrile using sodium borohydride (NaBH4) and boron trifluoride etherate (BF3.OEt2) in tetrahydrofuran (THF) . The triazole ring is then formed through a cyclization reaction involving hydrazine and an appropriate aldehyde or ketone . The final step involves the coupling of the triazole intermediate with a phenoxy group and a methylpropanoic acid moiety under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to identify the most efficient reaction conditions. The use of protective groups and catalysts can also enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(3-(4-(2,4-dimethoxybenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl)phenoxy)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The dimethoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and nucleophiles like amines or thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dimethoxybenzyl group can yield 2,4-dimethoxybenzoic acid, while reduction of the triazole ring can produce dihydrotriazole derivatives .
Applications De Recherche Scientifique
2-(4-(3-(4-(2,4-dimethoxybenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl)phenoxy)-2-methylpropanoic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(4-(3-(4-(2,4-dimethoxybenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl)phenoxy)-2-methylpropanoic acid involves its interaction with specific molecular targets. The triazole ring can interact with metal ions or enzymes, potentially inhibiting their activity. The dimethoxybenzyl group can enhance the compound’s binding affinity to certain proteins, while the phenoxy group can participate in hydrophobic interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dimethoxybenzoic acid: Shares the dimethoxybenzyl group but lacks the triazole and phenoxy groups.
2,4-Dimethoxybenzylamine: Contains the dimethoxybenzyl group but differs in its amine functionality.
2,4-Dimethoxybenzylbromide: Similar structure but with a bromide substituent instead of the triazole and phenoxy groups.
Uniqueness
2-(4-(3-(4-(2,4-dimethoxybenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl)phenoxy)-2-methylpropanoic acid is unique due to its combination of a triazole ring, a dimethoxybenzyl group, and a phenoxy group.
Propriétés
Formule moléculaire |
C24H29N3O6 |
|---|---|
Poids moléculaire |
455.5 g/mol |
Nom IUPAC |
2-[4-[3-[4-[(2,4-dimethoxyphenyl)methyl]-5-oxo-1H-1,2,4-triazol-3-yl]propyl]phenoxy]-2-methylpropanoic acid |
InChI |
InChI=1S/C24H29N3O6/c1-24(2,22(28)29)33-18-11-8-16(9-12-18)6-5-7-21-25-26-23(30)27(21)15-17-10-13-19(31-3)14-20(17)32-4/h8-14H,5-7,15H2,1-4H3,(H,26,30)(H,28,29) |
Clé InChI |
YSYFYFKZZGHNLM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)O)OC1=CC=C(C=C1)CCCC2=NNC(=O)N2CC3=C(C=C(C=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


